An In-depth Technical Guide to Thieno[2,3-d]pyrimidines: A Focus on "ThPur" and Kinase Inhibition
An In-depth Technical Guide to Thieno[2,3-d]pyrimidines: A Focus on "ThPur" and Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential. We will delve into the specific chemical structure of a representative member, "ThPur," explore its synthesis, and examine its mechanism of action as a kinase inhibitor, particularly targeting Cyclin-Dependent Kinase 9 (CDK9). This document aims to be a valuable resource for researchers in medicinal chemistry, oncology, and drug discovery.
The Chemical Structure of the Thieno[2,3-d]pyrimidine Core and "ThPur"
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system, bioisosteric to purines like adenine, which are fundamental components of DNA and RNA. This structural similarity allows these compounds to interact with a wide range of biological targets.
A specific derivative of this class is cataloged in PubChem as ThPur .
Chemical Identity of ThPur:
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IUPAC Name: 2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1][2]thiazino[2,3-f]purin-5-one[3]
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Molecular Formula: C₈H₈N₄OS₂[3]
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Molecular Weight: 240.3 g/mol [3]
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Canonical SMILES: C1CN2C(=C3C(=NC2=O)NC(=S)N3)SC1[3]
The core of ThPur is the thieno[2,3-d]pyrimidine fused ring system. This central structure is further modified with a thiazine ring, contributing to its unique three-dimensional shape and potential for specific interactions with protein targets.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The synthesis of the thieno[2,3-d]pyrimidine core often begins with the versatile Gewald reaction , which yields a polysubstituted 2-aminothiophene. This intermediate is then cyclized to form the fused pyrimidine ring.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Intermediate
This protocol describes a general, catalytic approach to the Gewald reaction.[1][2][4][5]
Materials:
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A ketone or aldehyde (e.g., cyclohexanone) (1 equivalent)
-
An active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent)
-
Elemental sulfur (1 equivalent)
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Piperidinium borate (Pip-Borate) catalyst (20 mol%)
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Ethanol/Water (9:1) solvent
Procedure:
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To a round-bottom flask, add the ketone/aldehyde, active methylene compound, elemental sulfur, and piperidinium borate catalyst in the specified molar ratios.
-
Add the ethanol/water (9:1) solvent to the mixture.
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Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion of the reaction, filter the solid product.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a dichloromethane/hexanes mixture.
Following the synthesis of the 2-aminothiophene, the thieno[2,3-d]pyrimidine ring system can be constructed through various cyclization strategies, such as reaction with urea, isothiocyanates, or other appropriate reagents to build the pyrimidine ring.[3][6][7]
Biological Activity and Mechanism of Action: CDK9 Inhibition
Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.[8] A key target that has emerged for this class of compounds is Cyclin-Dependent Kinase 9 (CDK9).
CDK9 is a crucial regulator of transcription. In complex with its cyclin partner (T1, T2, or K), it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from a paused state and allowing for productive transcript elongation. Cancer cells are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP for their survival. By inhibiting CDK9, thieno[2,3-d]pyrimidines can disrupt the production of these survival proteins, leading to apoptosis in cancer cells.[9]
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its inhibition can lead to an anti-cancer effect.
Quantitative Data: In Vitro Activity of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines, demonstrating their potential as anticancer agents.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound l | MDA-MB-231 (Breast) | 27.6 | [3][10] |
| Compound 8d | HUH-7 (Liver) | 5.8 (as µg/mL) | [11] |
| Compound 8d | MCF-7 (Breast) | 8.3 (as µg/mL) | [11] |
| Thienopyrimidine 3 | MCF-7 (Breast) | 0.045 | [10] |
| Thienopyrimidine 4 | MCF-7 (Breast) | 0.11 | [10] |
| Compound 5a | MDA-MB-435 (Melanoma) | Exhibits high activity (GP = -31.02%) | [12] |
| Compound 4x | HL-60 (Leukemia) | 10.2 | [12] |
| Compound 14 | MCF-7 (Breast) | 22.12 | [6] |
| Compound 13 | MCF-7 (Breast) | 22.52 | [6] |
| Compound 9 | MCF-7 (Breast) | 27.83 | [6] |
| Compound 12 | MCF-7 (Breast) | 29.22 | [6] |
Experimental Protocol: CDK9 Kinase Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of compounds against CDK9. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[13][14][15][16][17]
Materials:
-
Recombinant active CDK9/Cyclin K enzyme
-
PDKtide synthetic peptide substrate
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ATP
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Kinase reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
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Kinase Detection Reagent
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Test compounds (e.g., ThPur derivatives) dissolved in DMSO
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384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound at various concentrations (typically in 5% DMSO).
-
Add 2 µL of the CDK9/Cyclin K enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (final concentrations are typically around 0.2 µg/µL PDKtide and 10 µM ATP).
-
Incubate the reaction at room temperature for 2 hours.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
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This technical guide provides a foundational understanding of the thieno[2,3-d]pyrimidine class of compounds, with a specific focus on "ThPur" and its potential as a CDK9 inhibitor. The provided protocols and data serve as a starting point for researchers to further explore the therapeutic applications of this promising chemical scaffold.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. In vitro enzymatic kinase assay for CDK9 [bio-protocol.org]
- 16. promega.com [promega.com]
- 17. Promega ADP-Glo Kinase Assay + CDK9/CyclinK Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
